1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-ylidene with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential antimicrobial and anticancer properties due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the formation of a coordination complex between the metal ion and the nitrogen or sulfur atoms in the benzothiazole ring.
Comparison with Similar Compounds
- 1-(3-methylbenzo[d]thiazol-2-yl)-3-phenylurea
- 2-(3-methylbenzo[d]thiazol-2-yl)-1H-benzo[d]imidazole
- 3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)naphthalen-2-ol
Uniqueness: 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide stands out due to its dual heterocyclic structure, combining both benzothiazole and pyrazole rings. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-16-9-5-3-4-6-11(9)19-13(16)15-12(18)10-7-8-14-17(10)2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEMTQLFNFLXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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